molecular formula C18H19ClN2O4 B3603268 N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide

Cat. No.: B3603268
M. Wt: 362.8 g/mol
InChI Key: ITKIMAMZOOHMFB-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a dimethoxybenzamide moiety, and an amide linkage.

Properties

IUPAC Name

N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-11-4-6-13(9-14(11)19)21-17(22)10-20-18(23)12-5-7-15(24-2)16(8-12)25-3/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKIMAMZOOHMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 3,4-dimethoxybenzoic acid with 2-amino-2-oxoethyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the chloro-substituted phenyl group: The intermediate product is then reacted with 3-chloro-4-methylaniline under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could act as an inhibitor of protein kinases, thereby affecting signal transduction processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide
  • N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide

Uniqueness

N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide is unique due to the presence of both chloro and dimethoxy substituents, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide
Reactant of Route 2
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N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide

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